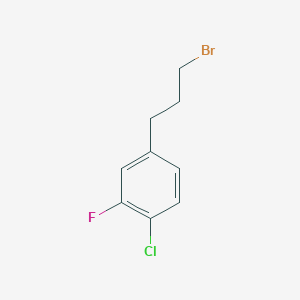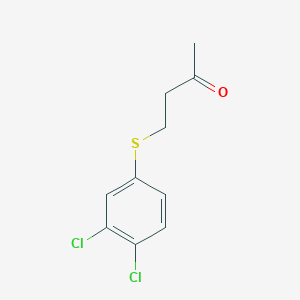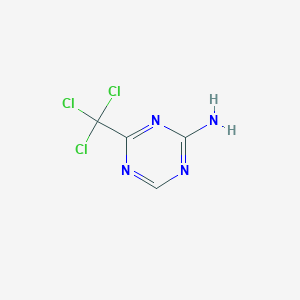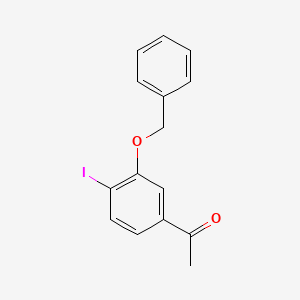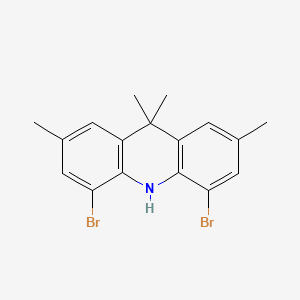
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H17Br2N and a molecular weight of 395.13 g/mol . This compound is part of the acridine family, which is known for its heterocyclic aromatic structure. Acridines are often used in various chemical and biological applications due to their unique properties.
Vorbereitungsmethoden
The synthesis of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine typically involves the bromination of 2,7,9,9-tetramethyl-9,10-dihydroacridine. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their potential use in biological studies, including as fluorescent probes.
Medicine: Some acridine compounds have shown potential in medicinal chemistry for their antimicrobial and anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its stable aromatic structure
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine involves its interaction with molecular targets through its aromatic structure. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application, such as binding to DNA in biological studies or participating in electron transfer reactions in chemical processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine can be compared with other similar compounds like:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound also contains bromine atoms and a similar aromatic structure but differs in its substituents and specific applications.
9,9-Dimethylxanthene: Lacks the bromine atoms and has different reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
Eigenschaften
Molekularformel |
C17H17Br2N |
|---|---|
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
4,5-dibromo-2,7,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H17Br2N/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,20H,1-4H3 |
InChI-Schlüssel |
KMZOQCCBJSDDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)NC3=C(C2(C)C)C=C(C=C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


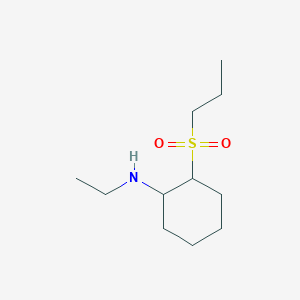

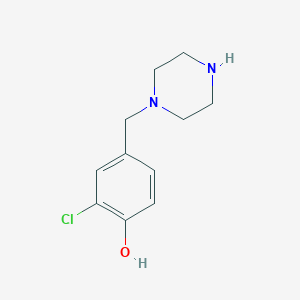
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

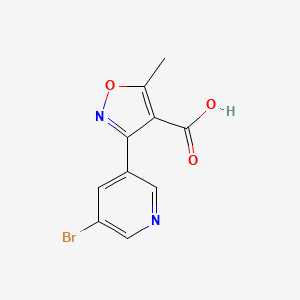
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
